molecular formula C17H21F2N3O B213547 N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE

N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE

Cat. No.: B213547
M. Wt: 321.36 g/mol
InChI Key: XYXZRUHHCPVAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetamide moiety attached to a sec-butylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a suitable precursor such as a halogenated pyrazole is reacted with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)-3-(difluoromethoxy)benzamide
  • N-(4-sec-butylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
  • N-(4-sec-butylphenyl)-3-phenylacrylamide

Uniqueness

N~1~-[4-(SEC-BUTYL)PHENYL]-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluoromethyl group. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21F2N3O

Molecular Weight

321.36 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C17H21F2N3O/c1-4-11(2)13-5-7-14(8-6-13)20-16(23)10-22-12(3)9-15(21-22)17(18)19/h5-9,11,17H,4,10H2,1-3H3,(H,20,23)

InChI Key

XYXZRUHHCPVAIE-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Origin of Product

United States

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